{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid
Description
The compound {[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid features a benzofuran core with a thiophene substituent at the 2-position and an acetic acid moiety at the 6-position. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties.
Properties
IUPAC Name |
2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5S/c16-14(17)8-19-9-3-4-11-12(6-9)20-13(15(11)18)7-10-2-1-5-21-10/h1-7H,8H2,(H,16,17)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFRACDVWIASET-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid, a derivative of benzofuran and thiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzofuran moiety, which is known for various pharmacological properties.
- A thiophene ring that may enhance electronic properties and biological interactions.
This unique combination suggests promising interactions with biological targets, potentially leading to antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of benzofuran exhibit significant antimicrobial properties. The compound has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. Notably:
- MIC Values : The compound demonstrated antimicrobial potential with MIC values ranging from 6.25 to 50 μg/mL , indicating effective inhibition against certain bacterial strains .
Anticancer Properties
Benzofuran derivatives have been investigated for their anticancer effects. The structural features of this compound suggest it may interact with cancer-related pathways:
- Mechanism of Action : Potential mechanisms include modulation of apoptosis pathways and inhibition of tumor growth factors .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that modifications in the benzofuran and thiophene structures can significantly influence biological activity:
- Compounds with specific substitutions on the benzofuran ring showed enhanced activity against cannabinoid receptors, particularly CB2, which is implicated in inflammatory responses .
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound 1 | Benzofuran + Thiophene | Antimicrobial (MIC: 6.25 - 50 μg/mL) | |
| Compound 2 | 3-substituted Benzofuran | CB2 Agonist | |
| Compound 3 | Benzofuran Derivative | Anticancer Activity |
Study on Antinociceptive Effects
A study evaluated the analgesic properties of related benzofuran compounds in animal models:
- Methodology : The compounds were tested using the formalin test and neuropathic pain models.
- Findings : Certain derivatives exhibited significant pain relief without affecting locomotor behavior, suggesting a targeted analgesic effect through CB2 receptor modulation .
Evaluation of Antiseizure Activity
Another investigation focused on the antiseizure potential of thiophene-containing compounds:
- Results : The compounds demonstrated protective effects in seizure models, indicating potential for treating epilepsy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : A benzofuran derivative is reacted with a thiophene aldehyde under basic conditions.
- Optimization : Reaction conditions such as solvent choice (ethanol or methanol) and catalysts (piperidine or pyridine) are optimized for yield and purity .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound is compared to analogs with variations in the benzylidene substituent and the oxy-acetic acid moiety. Key examples include:
Key Observations:
- Thiophene introduces sulfur-based lone pairs, enabling hydrogen bonding or polar interactions.
- Hydrophobicity : Methyl or benzyl esters (e.g., ) improve lipophilicity, which may enhance membrane permeability compared to the acetic acid form.
- Steric Bulk: Quinoline (B2, ) and 4-tert-butylphenyl substituents introduce steric hindrance, which could influence binding specificity.
Physicochemical Properties
- Molecular Weight: The target compound (332.33 g/mol) is smaller than the quinoline analog B2 (620.18 g/mol) , suggesting better bioavailability.
- LogP Predictions : Thiophene’s moderate hydrophobicity (logP ~2.5–3.0) contrasts with the highly lipophilic 3,4,5-trimethoxy analog (logP ~3.5–4.0) .
- Solubility : Acetic acid derivatives (target, ) are more water-soluble than esterified analogs (e.g., methyl ester in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
